Cddo-tfea Cddo-tfea The synthetic oleanane triterpenoid CDDO is a Nrf2 activator that inhibits proliferation and induces differentiation and apoptosis in various cancer cells. CDDO-TFEA is a trifluoroethylamide derivative of CDDO with enhanced ability to cross the blood brain barrier. It has been shown to enhance Nrf2 expression and signaling in various models of neurodegeneration, including those that simulate multiple sclerosis, amyotrophic lateral sclerosis, and Huntington’s disease. CDDO-TFEA induces apoptosis of Ewing’s sarcoma and neuroblastoma cell lines, preventing colony formation at IC50 values ranging from 85-170 nM.

Brand Name: Vulcanchem
CAS No.: 932730-52-4
VCID: VC0005402
InChI: InChI=1S/C33H43F3N2O3/c1-27(2)10-12-32(26(41)38-18-33(34,35)36)13-11-31(7)24(20(32)16-27)21(39)14-23-29(5)15-19(17-37)25(40)28(3,4)22(29)8-9-30(23,31)6/h14-15,20,22,24H,8-13,16,18H2,1-7H3,(H,38,41)/t20-,22-,24-,29-,30+,31+,32-/m0/s1
SMILES: CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)NCC(F)(F)F)C
Molecular Formula: C33H43F3N2O3
Molecular Weight: 572.7 g/mol

Cddo-tfea

CAS No.: 932730-52-4

Cat. No.: VC0005402

Molecular Formula: C33H43F3N2O3

Molecular Weight: 572.7 g/mol

* For research use only. Not for human or veterinary use.

Cddo-tfea - 932730-52-4

Specification

Description The synthetic oleanane triterpenoid CDDO is a Nrf2 activator that inhibits proliferation and induces differentiation and apoptosis in various cancer cells. CDDO-TFEA is a trifluoroethylamide derivative of CDDO with enhanced ability to cross the blood brain barrier. It has been shown to enhance Nrf2 expression and signaling in various models of neurodegeneration, including those that simulate multiple sclerosis, amyotrophic lateral sclerosis, and Huntington’s disease. CDDO-TFEA induces apoptosis of Ewing’s sarcoma and neuroblastoma cell lines, preventing colony formation at IC50 values ranging from 85-170 nM.

CAS No. 932730-52-4
Molecular Formula C33H43F3N2O3
Molecular Weight 572.7 g/mol
IUPAC Name (4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-N-(2,2,2-trifluoroethyl)-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxamide
Standard InChI InChI=1S/C33H43F3N2O3/c1-27(2)10-12-32(26(41)38-18-33(34,35)36)13-11-31(7)24(20(32)16-27)21(39)14-23-29(5)15-19(17-37)25(40)28(3,4)22(29)8-9-30(23,31)6/h14-15,20,22,24H,8-13,16,18H2,1-7H3,(H,38,41)/t20-,22-,24-,29-,30+,31+,32-/m0/s1
Standard InChI Key UBRASLQCAYTTEB-KPOXMGGZSA-N
Isomeric SMILES C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)NCC(F)(F)F
SMILES CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)NCC(F)(F)F)C
Canonical SMILES CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)NCC(F)(F)F)C
Appearance Assay:≥95%A crystalline solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator